
Ethanone, 2,2'-(2,6-pyridinediyl)bis[1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with phenyl groups and ethanone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] typically involves the reaction of 2,6-diacetylpyridine with phenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine ring. This coordination can influence the reactivity and stability of the metal complexes formed. The compound’s molecular targets and pathways are primarily related to its role as a ligand in coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diacetylpyridine: A precursor in the synthesis of Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-].
2,2’-Bipyridine: Another ligand used in coordination chemistry with similar structural features.
Phenylpyridine: A compound with a pyridine ring substituted with a phenyl group.
Uniqueness
Ethanone, 2,2’-(2,6-pyridinediyl)bis[1-phenyl-] is unique due to its specific substitution pattern and the presence of ethanone groups, which provide distinct reactivity and coordination properties compared to other similar compounds.
Propiedades
Número CAS |
51425-17-3 |
|---|---|
Fórmula molecular |
C21H17NO2 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2-(6-phenacylpyridin-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C21H17NO2/c23-20(16-8-3-1-4-9-16)14-18-12-7-13-19(22-18)15-21(24)17-10-5-2-6-11-17/h1-13H,14-15H2 |
Clave InChI |
DUVHFBAETAJEBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC2=NC(=CC=C2)CC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


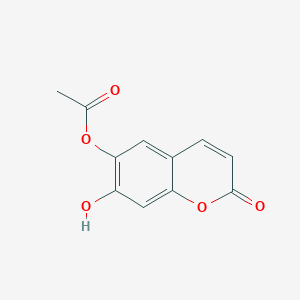
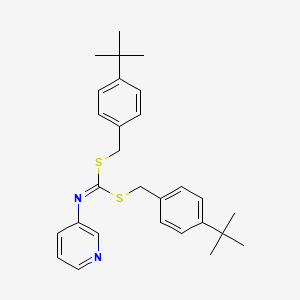
![N,N-Diethyl-2-methyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14665647.png)
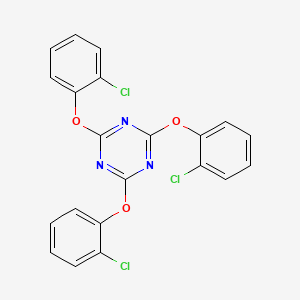
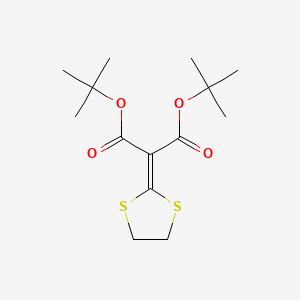

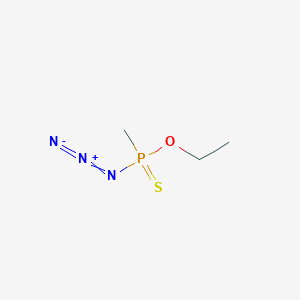
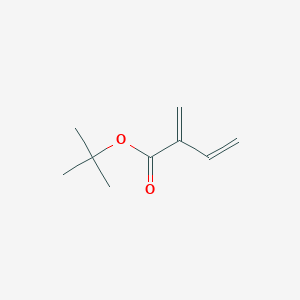
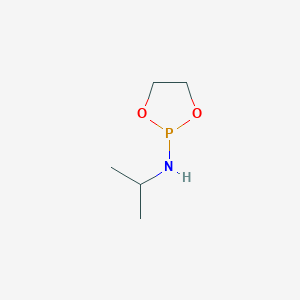

![3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14665684.png)
![11-Oxadispiro[4.0.4.1]undecan-1-one](/img/structure/B14665690.png)


